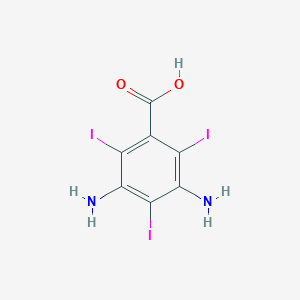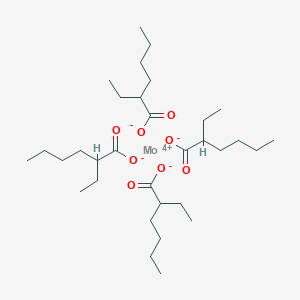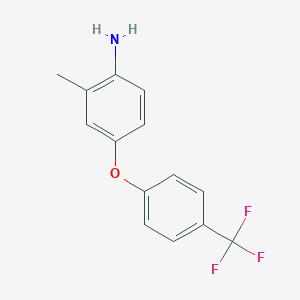
3-Ethyl-4-methyl-2-pentene
Vue d'ensemble
Description
3-Ethyl-4-methyl-2-pentene is an organic compound with the molecular formula C₈H₁₆. It is a branched alkene, characterized by the presence of a carbon-carbon double bond. The compound is part of the larger family of hydrocarbons and is known for its unique structural configuration, which includes an ethyl group and a methyl group attached to the pentene backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methyl-2-pentene can be synthesized through various organic reactions. One common method involves the alkylation of 4-methyl-2-pentene with ethyl halides under the presence of a strong base, such as sodium ethoxide. The reaction typically proceeds via an elimination mechanism, resulting in the formation of the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-4-methyl-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carbonyl compounds.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the corresponding alkane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: 3-Ethyl-4-methylpentane.
Substitution: Dibromo derivatives of the original compound
Applications De Recherche Scientifique
3-Ethyl-4-methyl-2-pentene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of branched alkenes and their behavior in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as an intermediate in the production of pharmaceuticals.
Medicine: Research into the compound’s derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the manufacture of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-methyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This results in the formation of intermediate carbocations, which then undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
4-Methyl-2-pentene: Similar in structure but lacks the ethyl group.
3-Ethyl-2-pentene: Similar but with a different position of the methyl group.
2-Methyl-2-pentene: Another branched alkene with a different substitution pattern.
Uniqueness: 3-Ethyl-4-methyl-2-pentene is unique due to its specific branching pattern, which influences its reactivity and physical properties. The presence of both an ethyl and a methyl group on the pentene backbone provides distinct steric and electronic effects, making it a valuable compound for studying the influence of branching on chemical behavior .
Propriétés
IUPAC Name |
(E)-3-ethyl-4-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFDBMUTNIZGD-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-68-8 | |
| Record name | 3-Ethyl-4-methyl-2-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
